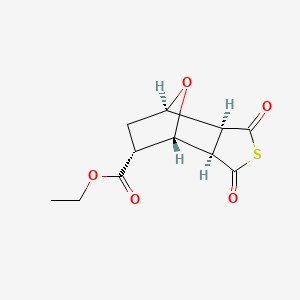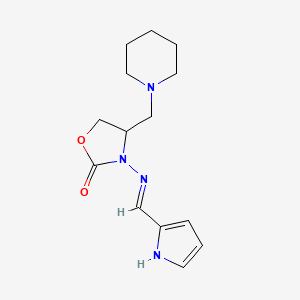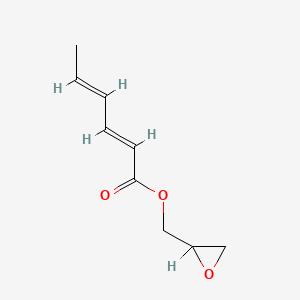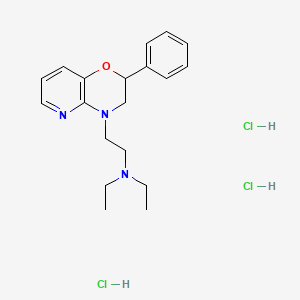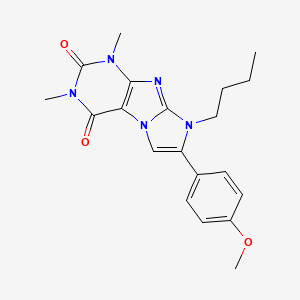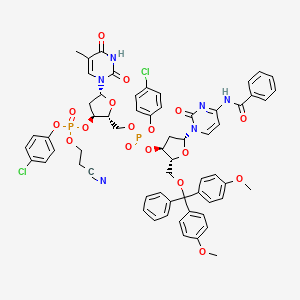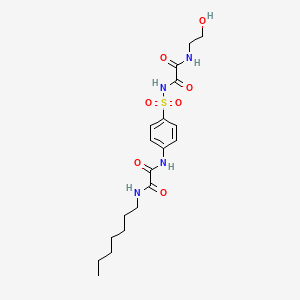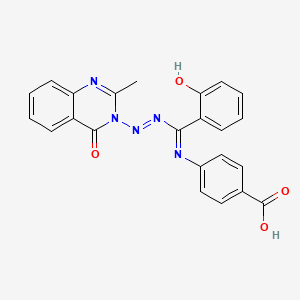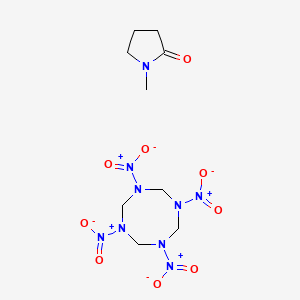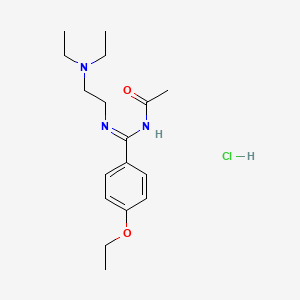
Acetamide, N-(((2-(diethylamino)ethyl)amino)(4-ethoxyphenyl)methylene)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(((2-(diethylamino)ethyl)amino)(4-ethoxyphenyl)methylene)-, monohydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes an acetamide group, a diethylaminoethyl group, and an ethoxyphenyl group. The monohydrochloride form indicates that it is a hydrochloride salt, which often enhances the solubility and stability of the compound in aqueous solutions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(((2-(diethylamino)ethyl)amino)(4-ethoxyphenyl)methylene)-, monohydrochloride typically involves multiple steps. One common method includes the reaction of 4-ethoxybenzaldehyde with N,N-diethyl-1,2-diaminoethane to form an intermediate Schiff base. This intermediate is then reacted with acetamide under acidic conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-(((2-(diethylamino)ethyl)amino)(4-ethoxyphenyl)methylene)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Acetamide, N-(((2-(diethylamino)ethyl)amino)(4-ethoxyphenyl)methylene)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of dyes and other chemicals.
Mecanismo De Acción
The mechanism of action of Acetamide, N-(((2-(diethylamino)ethyl)amino)(4-ethoxyphenyl)methylene)-, monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-(diethylamino)ethyl)benzamide
- N-(2-(diethylamino)ethyl)acrylamide
- N-(2-(diethylamino)ethyl)prop-2-enamide
Uniqueness
Acetamide, N-(((2-(diethylamino)ethyl)amino)(4-ethoxyphenyl)methylene)-, monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
143827-55-8 |
|---|---|
Fórmula molecular |
C17H28ClN3O2 |
Peso molecular |
341.9 g/mol |
Nombre IUPAC |
N-[N-[2-(diethylamino)ethyl]-C-(4-ethoxyphenyl)carbonimidoyl]acetamide;hydrochloride |
InChI |
InChI=1S/C17H27N3O2.ClH/c1-5-20(6-2)13-12-18-17(19-14(4)21)15-8-10-16(11-9-15)22-7-3;/h8-11H,5-7,12-13H2,1-4H3,(H,18,19,21);1H |
Clave InChI |
WVBVUWAYEQCMJI-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCN=C(C1=CC=C(C=C1)OCC)NC(=O)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



